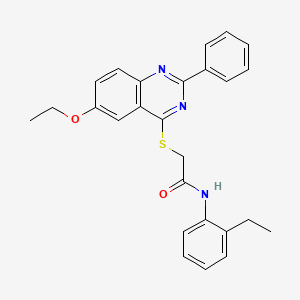

2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide

Description

2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide is a quinazolinone-derived compound featuring a thioacetamide bridge connecting a 6-ethoxy-2-phenylquinazolin-4-one core to an N-(2-ethylphenyl) group. This structure combines a heterocyclic quinazolinone scaffold—known for diverse pharmacological activities—with a substituted acetamide moiety, which enhances binding affinity and selectivity.

Properties

Molecular Formula |

C26H25N3O2S |

|---|---|

Molecular Weight |

443.6 g/mol |

IUPAC Name |

2-(6-ethoxy-2-phenylquinazolin-4-yl)sulfanyl-N-(2-ethylphenyl)acetamide |

InChI |

InChI=1S/C26H25N3O2S/c1-3-18-10-8-9-13-22(18)27-24(30)17-32-26-21-16-20(31-4-2)14-15-23(21)28-25(29-26)19-11-6-5-7-12-19/h5-16H,3-4,17H2,1-2H3,(H,27,30) |

InChI Key |

VAOPOBHLZQFBKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C=C(C=C3)OCC)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Thioether Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound, such as thiophenol, under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-ethylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced quinazoline derivatives.

Substitution: Substituted quinazoline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Quinazolinone Core

Compound 9 ():

- Structure: N-(2-Ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide.

- Key Differences: Substituents: Position 3 of the quinazolinone has a 4-sulfamoylphenyl group instead of the target compound’s unsubstituted phenyl. Position 6: Lacks the ethoxy group present in the target compound.

- Properties: Melting point = 170.5°C (lower than analogues in the same study), suggesting reduced crystallinity or enhanced solubility due to the sulfamoyl group .

Compound 4a ():

- Structure: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.

- Key Differences: Replaces the quinazolinone core with a pyrimidine-quinoxaline hybrid. The chloro and cyano groups are electron-withdrawing, contrasting with the ethoxy group’s electron-donating nature in the target compound.

- Synthesis: Yield = 90.2%, indicating efficient coupling reactions with chlorophenyl substituents .

Modifications on the Acetamide Moiety

Anti-Inflammatory Quinazolinones ():

- Structure: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

- Key Differences: Features an ethylamino group instead of the thioether linkage.

- Highlights the importance of the thioacetamide bridge in balancing efficacy and safety .

Benzothiazole Derivatives ():

- Structure: N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3d).

- Key Differences: Replaces quinazolinone with a benzothiazole core. Incorporates a piperazine ring, enhancing thermal stability (melting point = 238°C) and synthetic yield (78%) .

Cytotoxic Analogues ():

- Structures: 6f: 4-Methoxybenzylidene-substituted thioxothiazolidinone linked to quinazolinone. 6j: 4-Nitrobenzylidene-substituted analogue.

- Activity: Moderate cytotoxicity against K562 and MCF7 cells, with IC₅₀ values influenced by electron-donating (methoxy) or withdrawing (nitro) groups. The target compound’s ethoxy group may similarly modulate activity .

Antimicrobial Derivatives ():

- Structures: Compounds 5–10 with sulfamoylphenyl substituents.

Melting Points and Solubility

Key Findings and Implications

The thioacetamide bridge is a conserved pharmacophore across multiple studies, critical for maintaining bioactivity .

Thermal Stability:

- Piperazine and arylidene substituents (e.g., d) improve thermal stability compared to sulphonamide derivatives .

Biological Optimization:

- Substitutions on the acetamide moiety (e.g., ethylphenyl vs. toluidine groups) balance potency and safety, as seen in anti-inflammatory and cytotoxic profiles .

Biological Activity

2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide, commonly referred to as compound CD11142373, is a synthetic derivative belonging to the class of quinazoline compounds. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide is , with a molecular weight of 439.56 g/mol. Its structure features a quinazoline core with an ethoxy group and a thioether linkage, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antiinflammatory Activity : Studies have shown that quinazoline derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Antimicrobial Effects : Some derivatives of quinazoline compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Antiinflammatory Activity

A study investigated the anti-inflammatory effects of various quinazoline derivatives, including CD11142373. The results indicated that the compound significantly reduced pro-inflammatory cytokines in vitro. The mechanism of action was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammation.

Anticancer Activity

In vitro assays demonstrated that 2-((6-Ethoxy-2-phenylquinazolin-4-yl)thio)-N-(2-ethylphenyl)acetamide inhibited the growth of several cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Yes |

| HCT116 (Colon) | 12.0 | Yes |

The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Case Study on Inflammatory Disease : In a model of acute gouty arthritis, CD11142373 reduced paw swelling and inflammatory cell infiltration significantly compared to control groups, indicating its therapeutic potential in managing inflammatory conditions.

- Cancer Treatment Study : A preclinical study involving xenograft models showed that treatment with the compound led to a reduction in tumor size and improved survival rates in mice bearing human breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.